2,2'-disulfanediylbis(N-hydroxybenzamide)
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Overview
Description
2,2’-Disulfanediylbis(N-hydroxybenzamide) is a compound characterized by the presence of two benzamide groups connected via a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-disulfanediylbis(N-hydroxybenzamide) typically involves the reaction of N-hydroxybenzamide with a disulfide-containing reagent. One common method is the oxidation of thiol-containing benzamides to form the disulfide bond. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent like methanol or ethanol .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(N-hydroxybenzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiol-containing benzamides.
Substitution: Substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,2’-Disulfanediylbis(N-hydroxybenzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including its ability to act as an antioxidant or modulate enzyme activity.
Mechanism of Action
The mechanism of action of 2,2’-disulfanediylbis(N-hydroxybenzamide) involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, allowing the compound to modulate the activity of enzymes and other proteins that contain thiol groups. The benzamide groups may also interact with specific molecular targets, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Disulfanediylbis(N-methylbenzamide)
- 2,2’-Disulfanediylbis(N-ethylbenzamide)
- 2,2’-Disulfanediylbis(N-propylbenzamide)
Uniqueness
2,2’-Disulfanediylbis(N-hydroxybenzamide) is unique due to the presence of the N-hydroxy group, which can participate in additional hydrogen bonding and redox reactions compared to its methyl, ethyl, and propyl counterparts.
Properties
Molecular Formula |
C14H12N2O4S2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-hydroxy-2-[[2-(hydroxycarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C14H12N2O4S2/c17-13(15-19)9-5-1-3-7-11(9)21-22-12-8-4-2-6-10(12)14(18)16-20/h1-8,19-20H,(H,15,17)(H,16,18) |
InChI Key |
GQKZHMVDCHXYPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NO)SSC2=CC=CC=C2C(=O)NO |
Origin of Product |
United States |
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